molecular formula C7H9N2O+ B10761600 Pralidoxime cation, (Z)- CAS No. 45765-69-3

Pralidoxime cation, (Z)-

Cat. No.: B10761600
CAS No.: 45765-69-3
M. Wt: 137.16 g/mol
InChI Key: JBKPUQTUERUYQE-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pralidoxime cation, (Z)-, is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of pralidoxime cation, (Z)-, involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Properties

Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase.

CAS No.

45765-69-3

Molecular Formula

C7H9N2O+

Molecular Weight

137.16 g/mol

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1

InChI Key

JBKPUQTUERUYQE-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O

Canonical SMILES

C[N+]1=CC=CC=C1C=NO

melting_point

215-225 °C
215 - 225 °C

physical_description

Solid

Related CAS

1200-55-1 (methyl sulfate)
154-97-2 (mesylate)
21239-05-4 (lactate[1:1])
3687-33-0 (trichloroacetate)
51-15-0 (chloride)
94-63-3 (iodide)

solubility

1.49e-01 g/L

Origin of Product

United States

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